molecular formula C15H15N3O4S B2584961 (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946256-89-9

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2584961
CAS No.: 946256-89-9
M. Wt: 333.36
InChI Key: FPKOFLCVPUJKFI-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3O4S and its molecular weight is 333.36. The purity is usually 95%.
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Biological Activity

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes thiazole and isoxazole rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure

The molecular formula of this compound is C₁₅H₁₄N₂O₃S. Its structure can be described as follows:

ComponentDescription
Thiazole Ring Contributes to biological activity through electron-withdrawing properties.
Isoxazole Ring Known for its role in various pharmacological activities.
Methoxy Groups Enhance solubility and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of thiazole have shown significant activity against various pathogenic bacteria and fungi.

  • Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Antifungal Activity : The compound exhibited selective antifungal activity against Candida species and other Gram-positive bacteria .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory effects. Similar thiazole-based compounds have been reported to inhibit key inflammatory pathways:

  • Mechanism of Action : These compounds may act as dual inhibitors of 5-lipoxygenase and cyclooxygenase enzymes, which are critical in the inflammatory response .
  • Case Study : In rat models, specific derivatives demonstrated oral activity in reducing edema associated with inflammation .

Cytotoxicity

Cytotoxicity studies using the MTT assay on HaCat and Balb/c 3T3 cells indicated promising results for certain derivatives:

  • Cell Viability : Compounds were evaluated for their ability to inhibit cell proliferation, with some showing significant cytotoxic effects .
  • Structure-Activity Relationship : The presence of methoxy groups and the thiazole core were crucial for enhancing cytotoxicity against cancer cell lines .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of this compound with biological targets:

Target ProteinBinding Energy (kcal/mol)Interaction Type
DNA Gyrase-9.8Hydrogen Bonds
MurD-10.1Pi-Pi Stacking

These interactions suggest a strong affinity for bacterial enzymes, supporting its potential as an antimicrobial agent .

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-5-12(22-17-8)14(19)16-15-18(2)9-6-10(20-3)11(21-4)7-13(9)23-15/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKOFLCVPUJKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=CC(=C(C=C3S2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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